molecular formula C7H13N3 B15280500 (3-isopropyl-1H-pyrazol-4-yl)methanamine

(3-isopropyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B15280500
M. Wt: 139.20 g/mol
InChI Key: SOMHWZAUGMPKMA-UHFFFAOYSA-N
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Description

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives , which are recognized as privileged scaffolds in drug discovery for their versatility in interacting with biological targets. The structure features a pyrazole ring core with an isopropyl substituent and a critical methylamine functional group, making it a valuable building block for the synthesis of more complex molecules . This compound serves as a key intermediate in the exploration of novel therapeutic agents. Its primary research value lies in its use as a precursor for the development of small molecule inhibitors. For instance, pyrazole-4-yl-methanamine analogs are integral in the discovery of potent and selective kinase inhibitors, such as those targeting RET (REarranged during Transfection) for cancer therapy , as well as inhibitors of intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) for managing inflammatory conditions . The methylamine group allows for further functionalization, often through sulfonamide formation or other coupling reactions, to optimize the potency, selectivity, and metabolic stability of lead compounds. While the specific product page for "this compound" is not listed in the current inventory, our company provides access to a wide range of specialized pyrazole-based intermediates. Researchers can inquire about custom synthesis of this compound. Related structures, such as the hydrochloride salt of 3-Isopropyl-1-methyl-1H-pyrazol-4-amine, are available . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(5-propan-2-yl-1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

SOMHWZAUGMPKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of 3-isopropyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-isopropyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (3-isopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (3-isopropyl-1H-pyrazol-4-yl)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₁₃N₃ 139.20 3-isopropyl, 4-methanamine Monocyclic, moderate lipophilicity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (oxalate salt) C₆H₁₁N₃ (free base) 125.17 (free base) 1,3-dimethyl, 4-methanamine Enhanced steric hindrance
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine C₇H₁₁N₃ 137.18 Bicyclic pyrrolopyrazole core Increased rigidity
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 3-methoxyphenyl, N-methyl Enhanced aromatic interactions

Key Observations :

  • Bicyclic systems (e.g., ) exhibit reduced conformational flexibility, which may influence binding specificity in biological targets.
  • Aromatic substituents (e.g., 3-methoxyphenyl in ) enhance π-stacking capabilities, a feature absent in the target compound.

Biological Activity

Overview

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of nitrogen in the pyrazole ring enhances its reactivity and interaction with various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H13N3\text{C}_7\text{H}_{13}\text{N}_3

This structure includes an isopropyl group attached to a pyrazole ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activities and signaling pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
  • Kinase Inhibition : Recent studies have indicated that derivatives of this compound can act as inhibitors for various kinases involved in signal transduction pathways related to cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several studies. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-710.0
LoVo12.3
A54926.0

These findings suggest that the compound may be effective against specific cancer types, potentially offering a new avenue for therapeutic development.

Case Studies

  • Study on Kinase Inhibition : A recent study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs) and Jun N-terminal kinase (JNK), which are critical in cancer progression. The study found that specific derivatives showed IC50 values as low as 0.16 µM against Aurora-A kinase, indicating high potency in cancer therapy .
  • Comparative Analysis with Other Pyrazole Derivatives : Comparisons with other pyrazole derivatives revealed that this compound has superior reactivity due to its structural complexity, enhancing its potential applications in drug discovery .

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